Lamivudine Tenofovir Monosoproxil Methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lamivudine Tenofovir Monosoproxil Methane is a compound used in antiretroviral therapy, primarily for the treatment of HIV and chronic hepatitis B. It combines the properties of Lamivudine and Tenofovir, both of which are nucleoside reverse transcriptase inhibitors. These inhibitors work by blocking the reverse transcriptase enzyme, which is crucial for the replication of HIV and hepatitis B virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine involves the enantioselective synthesis from L-menthyl-glyoxylate, which uses L-menthol as a chiral auxiliary. This process includes esterification of menthol with maleic anhydride followed by ozonolysis of dimenthyl maleate and hydration . Tenofovir is synthesized through a series of chemical reactions starting from fumaric acid and isopropylamine, followed by esterification and hydrolysis .
Industrial Production Methods
Industrial production of Lamivudine and Tenofovir involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized for high yield and purity, ensuring the active pharmaceutical ingredients meet stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Lamivudine and Tenofovir undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized to form their respective oxides.
Reduction: Reduction reactions can convert the compounds back to their original forms.
Substitution: Nucleophilic substitution reactions are common, where one nucleophile replaces another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a strong base.
Major Products Formed
Oxidation: Oxides of Lamivudine and Tenofovir.
Reduction: Original nucleoside analogs.
Substitution: Various substituted nucleoside analogs.
Scientific Research Applications
Lamivudine Tenofovir Monosoproxil Methane has extensive applications in scientific research:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.
Biology: Investigated for its effects on viral replication and resistance mechanisms.
Medicine: Widely used in clinical trials for HIV and hepatitis B treatment.
Industry: Employed in the development of antiretroviral drugs and combination therapies.
Mechanism of Action
Lamivudine and Tenofovir are phosphorylated intracellularly to their active triphosphate forms. These active metabolites are incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, leading to DNA chain termination. This prevents the virus from replicating and spreading .
Comparison with Similar Compounds
Similar Compounds
Emtricitabine: Another nucleoside reverse transcriptase inhibitor used in combination with Tenofovir.
Abacavir: A nucleoside analog that inhibits reverse transcriptase.
Zidovudine: An older nucleoside reverse transcriptase inhibitor used in HIV treatment.
Uniqueness
Lamivudine Tenofovir Monosoproxil Methane is unique due to its combination of two potent nucleoside reverse transcriptase inhibitors, providing a synergistic effect in inhibiting viral replication. This combination is particularly effective in reducing viral load and preventing resistance development .
Properties
Molecular Formula |
C23H33N8O10PS |
---|---|
Molecular Weight |
644.6 g/mol |
IUPAC Name |
[(2R)-1-[6-[[[1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid |
InChI |
InChI=1S/C23H33N8O10PS/c1-14(2)40-23(34)37-12-39-42(35,36)13-38-15(3)6-30-11-28-19-20(26-10-27-21(19)30)25-9-24-16-4-5-31(22(33)29-16)17-8-43-18(7-32)41-17/h4-5,10-11,14-15,17-18,32H,6-9,12-13H2,1-3H3,(H,35,36)(H,24,29,33)(H,25,26,27)/t15-,17+,18-/m1/s1 |
InChI Key |
WWDKPARMTTZTHR-BPQIPLTHSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3)[C@@H]4CS[C@@H](O4)CO)OCP(=O)(O)OCOC(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3)C4CSC(O4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.